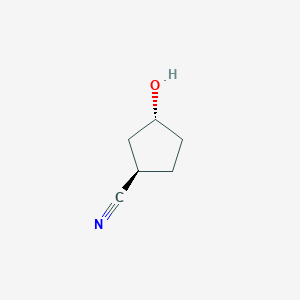

trans-3-Hydroxycyclopentanecarbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“trans-3-Hydroxycyclopentanecarbonitrile” is a chemical compound with the molecular formula C6H9NO . Its molecular weight is 111.14 . It is used for research purposes .

Physical And Chemical Properties Analysis

“trans-3-Hydroxycyclopentanecarbonitrile” is a pale-yellow to yellow-brown sticky oil to semi-solid substance . It is stored at a temperature of 2-8°C .Applications De Recherche Scientifique

Studies in Phosphorus-Nitrogen Compounds

Research into phosphorus-nitrogen compounds showed that hexachlorocyclotriphosphazatriene reacted with N/O-donor-type N-alkyl or aryl-o-hydroxybenzylamines to produce mono-, di-, and tri-spirocyclic phosphazenes. These compounds have demonstrated strong antibacterial activity against gram-positive and gram-negative bacteria and significant antifungal activity against yeast strains. They have also shown strong affinity and activity in DNA binding and interaction, suggesting potential applications in medicinal chemistry and biotechnology (Işıklan et al., 2010).

Cyclization to cis- and trans-Abietanes

A study on cyclic hydroxy nitriles revealed that these compounds could be synthesized through sequential 1,2-1,4-Grignard addition-methylations. The research highlighted fundamental stereoselectivity trends in cationic cyclizations to cis- and trans-abietanes, demonstrating the influence of ZrCl4 in promoting these cyclizations. This insight into the stereoselective synthesis process holds significant potential for the field of synthetic organic chemistry (Fleming et al., 2008).

Antioxidant Activity of Stilbenes

A study on stilbenes, particularly trans-Resveratrol (t-RES) and its analogues, showed that these compounds had potent antioxidant effects on leukemic cell lines. The presence of ortho-dihydroxy structures in the compounds was found to enhance the protective effect against DNA damage caused by radicals. These findings suggest potential applications of these compounds in therapeutic treatments for leukemia or as general antioxidants (Ovesná et al., 2006).

Intramolecular Cycloaddition of Nitrile Oxides

Research demonstrated that trans-1,3-Divinylcyclopentanes could undergo an intramolecular nitrile oxide cycloaddition process to yield tricyclic isoxazoline precursors. This reaction pathway is crucial for synthesizing complex organic molecules and could have wide-ranging applications in medicinal chemistry and drug development (Chapelon et al., 2009).

Safety And Hazards

Propriétés

IUPAC Name |

(1R,3R)-3-hydroxycyclopentane-1-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c7-4-5-1-2-6(8)3-5/h5-6,8H,1-3H2/t5-,6-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBYFMEDJHNTXQX-PHDIDXHHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1C#N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@@H]1C#N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-3-Hydroxycyclopentanecarbonitrile | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-cyano-4-(2-fluorophenyl)-6-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B2781179.png)

![5-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-3-methyl-1,2,4-thiadiazole](/img/structure/B2781180.png)

![[1-(Trifluoromethyl)cycloheptyl]methanamine](/img/structure/B2781181.png)

![2-{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B2781186.png)

![9-(3-morpholinopropyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2781191.png)

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2781193.png)

![4-bromo-N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}benzene-1-sulfonamide](/img/structure/B2781196.png)

![2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]-N-(2-phenylpropyl)[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2781198.png)